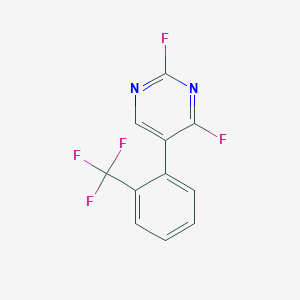
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine is a fluorinated pyrimidine derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyrimidine ring and a trifluoromethyl group attached to the phenyl ring at the 2 position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step reactionsThis can be achieved through diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a common reaction involving this compound, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Sodium Nitrite (NaNO2): Used in diazotization reactions.
Hydrofluoric Acid (HF): Used as a solvent and fluorinating agent.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl or heteroaryl derivatives .
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Used in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an antagonist of certain receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar structure but with chlorine atoms instead of fluorine.
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative.
Uniqueness
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H5F5N2 |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
2,4-difluoro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)11(14,15)16/h1-5H |
Clave InChI |
AWXLTKIKHPRCQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(N=C2F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



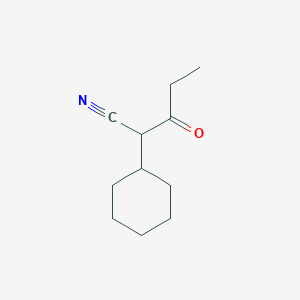
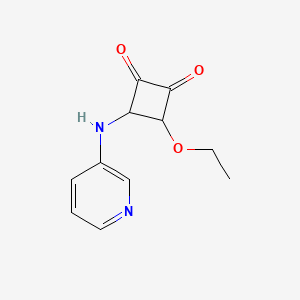
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)

![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)

![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
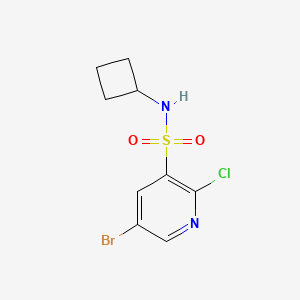
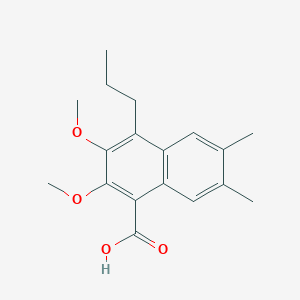
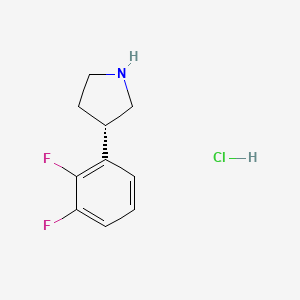
![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)
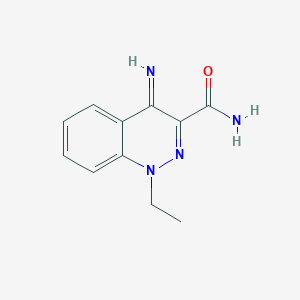
![Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
